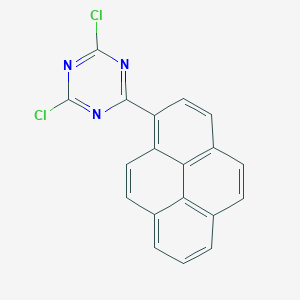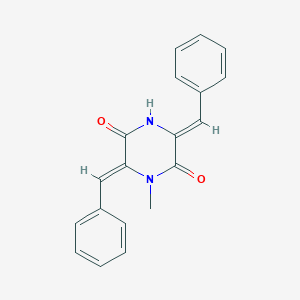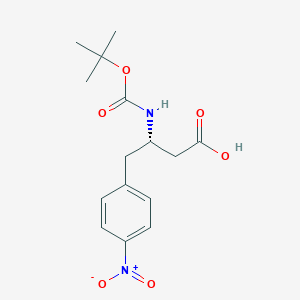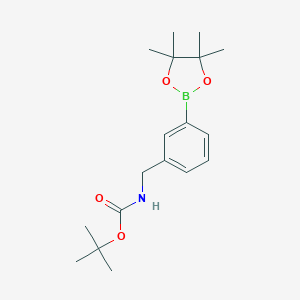
Stigmasta-3,5,24(28)-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Stigmasta-3,5,24(28)-triene is a derivative of stigmasterol, a plant sterol with a similar structure to cholesterol found in the phytosterol fraction of many plant fats and oils. It is one of the oxidation products of stigmasterol when heated in triacylglycerols, which suggests its formation is associated with the processing of oils at high temperatures .
Synthesis Analysis
The synthesis of stigmasta-3,5,24(28)-triene and related compounds has been explored in various studies. For instance, the synthesis of a closely related compound, (24(28)Z)-5α-Stigmasta-7,9(11),24(28)-trien-3β-ol, has been achieved through a Wittig reaction starting from a keto-acetate precursor . This indicates that the Wittig reaction is a viable method for introducing double bonds into the stigmasta structure. Another study optimized the synthesis of (22E)-stigmasta-1,4,22-trien-3-one, a compound with a similar triene structure, from stigmasterol using oxidation and dehydrogenation reactions, achieving a high yield of 79% . These methods could potentially be adapted for the synthesis of stigmasta-3,5,24(28)-triene.
Molecular Structure Analysis
The molecular structure of stigmasta-3,5,24(28)-triene is characterized by the presence of three double bonds, which are likely to be located at the 3, 5, and either 24 or 28 positions of the stigmasta skeleton. The exact position of the double bonds can significantly affect the molecule's reactivity and interaction with other compounds .
Chemical Reactions Analysis
Stigmasta-3,5,24(28)-triene, as an unsaturated hydrocarbon, can undergo various chemical reactions typical for alkenes, such as oxidation or addition reactions. The presence of multiple double bonds increases the complexity of possible reactions and products. For example, the oxidation of stigmasterol leads to a variety of products, including stigmasta-3,5,22-triene and its oxidized derivatives . This suggests that stigmasta-3,5,24(28)-triene could also form similar oxidation products under appropriate conditions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of stigmasta-3,5,24(28)-triene are not detailed in the provided papers, we can infer that its properties would be influenced by its steroidal structure and the presence of unsaturated bonds. These features typically confer a certain degree of lipophilicity, which affects the compound's solubility and melting point. The reactivity of the double bonds would also influence its stability and the types of reactions it can participate in .
Scientific Research Applications
Biosynthesis in Plants
Stigmasta-3,5,24(28)-triene is implicated in the biosynthesis of sterols in plants. A study on pumpkin plants demonstrated the conversion of tritium-labeled 3β-hydroxy-5α-stigmasta-7,24(28)Z-diene into other sterols, suggesting its role as a biosynthetic precursor (Sucrow & Radüchel, 1970).
Oxidation Products
Research on the oxidation of stigmasterol in heated triacylglycerols identified stigmasta-3,5,22-triene as an oxidation product. This study contributes to understanding the chemical changes sterols undergo during food processing and storage (Blekas & Boskou, 1989).
Hydrocarbon Identification in Oils
In refined vegetable oils, hydrocarbons like stigmasta-3,5-diene are formed by dehydration of sterolic compounds. Identifying these hydrocarbons is essential for quality control and understanding the chemical composition of refined oils (Serani & Piacenti, 1994).
Antimicrobial and Antihistaminic Activities
Steroidal compounds from marine sources, including variations of stigmasta-3,5,24(28)-triene, have shown potential antihistaminic and antimicrobial activities. These findings open avenues for the development of new therapeutic agents (Kumar et al., 2011; Kumar & Kumar, 2010).
Enzyme-Substrate Complex Analysis
Studies on the enzyme-substrate complex involved in sterol dehydrogenation provide insights into the biochemical pathways and mechanisms by which sterols like stigmasta-3,5,24(28)-triene are metabolized in organisms (Nes et al., 1971).
properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h7-8,10,13,20-21,24-27H,9,11-12,14-19H2,1-6H3/b22-7-/t21-,24+,25-,26+,27+,28+,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVWPGFUTISUOF-KPNOVYMTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC=C4)C)C)\C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stigmasta-3,5,24(28)-triene | |
CAS RN |
86709-50-4 |
Source


|
| Record name | Stigmasta-3,5,24(28)-triene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086709504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

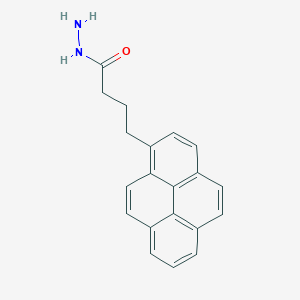

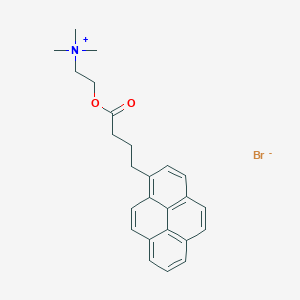
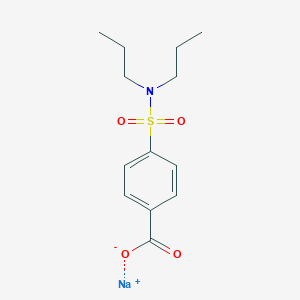
![2-[4-(4,5-Dimethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B149490.png)
